(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline
Description
(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C29H26ClNO and its molecular weight is 439.983. The purity is usually 95%.
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Mechanism of Action
Target of Action
Montelukast Cyclized Ether impurity, also known as (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline or 3ZZT672H7X, is a leukotriene receptor antagonist . Leukotrienes are inflammatory mediators produced by the body during an allergic reaction . The primary target of this compound is the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating the inflammatory response .
Mode of Action
The compound interacts with its target, the CysLT1 receptor, by binding to it and inhibiting its action . This prevents leukotrienes from binding to these receptors and triggering the inflammatory response . As a result, the compound helps to reduce inflammation and alleviate symptoms associated with conditions like asthma and allergic rhinitis .
Biochemical Pathways
The compound affects the leukotriene pathway, which is involved in the inflammatory response . By inhibiting the CysLT1 receptor, the compound disrupts this pathway, preventing the downstream effects of leukotriene binding. This includes the contraction of bronchial smooth muscles, increased vascular permeability, and the recruitment of eosinophils, all of which contribute to the symptoms of asthma and allergies .
Pharmacokinetics
The parent compound, montelukast, is known to have good oral bioavailability and is extensively metabolized in the liver . It is expected that the impurity would have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of bronchial constriction, decreased vascular permeability, and reduced recruitment of eosinophils . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis, reducing inflammation and improving respiratory function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the CysLT1 receptor. Additionally, individual factors such as the patient’s age, genetic makeup, and overall health can also influence the compound’s efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
Montelukast Cyclized Ether impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, particularly CYP2C8, CYP3A4, and CYP2C9, which are involved in its metabolism . The interactions with these enzymes can lead to the formation of reactive intermediates that may have implications for the compound’s stability and reactivity. Additionally, Montelukast Cyclized Ether impurity may interact with leukotriene receptors, although its affinity and activity at these receptors are not as well characterized as those of Montelukast itself.
Cellular Effects
Montelukast Cyclized Ether impurity can influence various cellular processes and functions. In different cell types, this compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that Montelukast and its related compounds can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses . This modulation can lead to changes in the expression of genes involved in inflammation and immune responses. Additionally, Montelukast Cyclized Ether impurity may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Montelukast Cyclized Ether impurity involves its interactions with biomolecules at the molecular level. This compound can bind to cytochrome P450 enzymes, leading to enzyme inhibition or activation . The binding interactions can result in the formation of enzyme-substrate complexes that influence the compound’s metabolism and its effects on cellular functions. Furthermore, Montelukast Cyclized Ether impurity may affect gene expression by modulating transcription factors such as NF-κB, thereby altering the transcriptional activity of target genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Montelukast Cyclized Ether impurity can change over time due to factors such as stability and degradation. Studies have shown that this compound can undergo oxidative degradation, leading to the formation of degradation products that may have different biological activities . The stability of Montelukast Cyclized Ether impurity is influenced by environmental conditions such as temperature, pH, and exposure to light. Long-term effects on cellular function can be observed in in vitro and in vivo studies, where prolonged exposure to the compound may result in cumulative changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of Montelukast Cyclized Ether impurity can vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it may exhibit toxic or adverse effects. Studies have indicated that high doses of Montelukast and its related compounds can lead to hepatotoxicity and other adverse effects in animal models . Threshold effects may be observed, where a certain dosage level triggers significant changes in biological responses. Understanding the dosage effects is essential for determining safe exposure levels and potential risks associated with the compound.
Metabolic Pathways
Montelukast Cyclized Ether impurity is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The primary metabolic pathway involves oxidative metabolism by CYP2C8, CYP3A4, and CYP2C9, leading to the formation of various metabolites . These metabolic reactions can influence the compound’s bioavailability, activity, and toxicity. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of Montelukast Cyclized Ether impurity within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, and its distribution within tissues can be affected by factors such as lipophilicity and protein binding . The localization and accumulation of the compound in different cellular compartments can impact its biological activity and effects on cellular functions.
Subcellular Localization
Montelukast Cyclized Ether impurity exhibits subcellular localization that can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of Montelukast Cyclized Ether impurity is important for understanding its mechanism of action and potential effects on cellular functions.
Properties
IUPAC Name |
7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMMSDDMLICVMB-XNTDXEJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657927 | |
Record name | 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040351-42-5, 168214-67-3 | |
Record name | (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo(C)oxepin-3-yl)styryl)-7-chloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040351425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-benzo[c]oxepin-3-yl)-phenyl]-vinyl}-quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-(3-(1,1-DIMETHYL-1,3,4,5-TETRAHYDROBENZO(C)OXEPIN-3-YL)STYRYL)-7-CHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZZT672H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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